DODECYLPYRIDINIUM CHLORIDE

Vue d'ensemble

Description

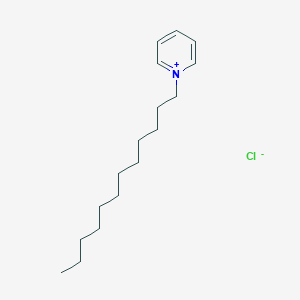

Dodecylpyridinium chloride (C₁₂H₂₅C₅H₅NCl), a quaternary ammonium compound (QAC), features a pyridinium head group and a 12-carbon alkyl chain. It is widely used as a cationic surfactant, antiseptic, and stabilizer in industrial and pharmaceutical formulations . Its mechanism of action involves disrupting microbial cell membranes through electrostatic interactions with negatively charged phospholipids, leading to cell lysis .

Méthodes De Préparation

DODECYLPYRIDINIUM CHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from ethanol . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity and yield .

Analyse Des Réactions Chimiques

DODECYLPYRIDINIUM CHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridinium N-oxide derivatives.

Reduction: Reduction reactions can convert it into dodecylpyridine.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

DPC exhibits potent antimicrobial properties, making it suitable for use in various formulations:

- Surface Disinfectants : It is effective against a range of bacteria and fungi, often incorporated into cleaning products and sanitizers.

- Pharmaceutical Applications : DPC has been studied for its potential in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs .

Adsorption Studies

DPC has been utilized in studies examining its adsorption capabilities:

- Organophilic Clays : Research indicated that DPC-modified clays effectively adsorb pharmaceutical pollutants like diclofenac from aqueous solutions, demonstrating its utility in environmental remediation .

- Corrosion Inhibition : DPC has been investigated as a corrosion inhibitor for carbon steel, with studies showing its adsorption characteristics through AFM and electrochemical methods .

Wastewater Treatment

DPC's surfactant properties facilitate its use in wastewater treatment processes:

- Pollutant Removal : DPC-modified materials have shown effectiveness in removing organic pollutants from water, enhancing the efficiency of wastewater treatment systems .

Toxicological Assessments

While DPC is effective in various applications, its environmental impact is also crucial:

- Aquatic Toxicity : Studies indicate that DPC is very toxic to aquatic life with long-lasting effects . This necessitates careful handling and consideration of its use in consumer products.

Surfactant Formulations

DPC is widely used as a surfactant in various industrial applications:

- Cosmetics and Personal Care Products : It serves as an emulsifier and stabilizer in lotions, creams, and deodorants .

| Application Type | Concentration (%) |

|---|---|

| Skin Lotions | Up to 0.2 |

| Antiperspirants | Up to 2.0 |

| Wet Wipes | Up to 0.064 |

Synthesis of Ionic Liquids

DPC is also employed in synthesizing ionic liquids due to its high solubility and surface activity, which are advantageous for various chemical reactions .

Binding Studies with Calix[n]arenes

A study investigated the binding interactions between DPC and water-soluble calix[n]arenes, revealing strong specific binding characterized by thermodynamic stability influenced by electrostatic forces and hydrophobic interactions . This research highlights potential applications in drug delivery systems.

Corrosion Inhibition Mechanisms

Research conducted on the adsorption of DPC on carbon steel surfaces provided insights into its mechanism as a corrosion inhibitor, showing that it forms a protective layer that reduces metal oxidation rates under various conditions .

Activité Biologique

Dodecylpyridinium chloride (DPC) is a quaternary ammonium compound known for its surfactant properties and biological activities. This article reviews the biological activity of DPC, focusing on its antimicrobial effects, interactions with biomolecules, and potential applications in various fields, including medicine and environmental science.

DPC is a cationic surfactant characterized by a long hydrophobic dodecyl chain and a positively charged pyridinium head. This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. The compound is commonly used in formulations for its ability to disrupt cell membranes, making it effective against a range of microorganisms.

Antimicrobial Activity

DPC exhibits significant antimicrobial activity against various bacterial strains and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis. The following table summarizes the antimicrobial efficacy of DPC against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/mL |

| Escherichia coli | 8 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

| Candida albicans | 32 μg/mL |

The data indicate that DPC is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, while showing reduced efficacy against Gram-negative bacteria like Pseudomonas aeruginosa and lower antifungal activity against Candida albicans .

The antimicrobial activity of DPC can be attributed to several mechanisms:

- Membrane Disruption : DPC's cationic nature allows it to bind to negatively charged components of bacterial membranes, causing structural damage and leakage of cellular contents.

- Protein Denaturation : The surfactant properties of DPC facilitate the denaturation of essential proteins within microbial cells, impairing their function.

- Alteration of Cell Permeability : DPC can alter membrane permeability, affecting nutrient uptake and waste expulsion in microorganisms .

Case Studies

- Antimicrobial Efficacy in Food Preservation : A study demonstrated that incorporating DPC into food packaging materials significantly reduced microbial contamination on food surfaces, extending shelf life and ensuring food safety .

- Environmental Applications : Research has shown that DPC can effectively remove pollutants from water through micellar enhanced ultrafiltration processes. Its ability to form micelles facilitates the capture of hydrophobic contaminants, making it a promising agent for environmental remediation .

- Binding Studies : Investigations into the binding interactions between DPC and calix[n]arenes revealed that DPC forms stable complexes through specific and cooperative binding mechanisms. This finding suggests potential applications in drug delivery systems where controlled release is critical .

Safety and Toxicity

While DPC exhibits potent antimicrobial properties, its safety profile must be considered. Studies indicate moderate acute toxicity via dermal exposure and irritation potential for skin and eyes . Long-term exposure studies suggest that the liver and kidneys are primary targets for toxicity; however, no significant reproductive or developmental toxicity has been reported .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dodecylpyridinium chloride with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves quaternization of pyridine with 1-chlorododecane under controlled conditions. Key steps include solvent selection (e.g., ethanol or acetone), temperature optimization (60–80°C), and reaction time (24–48 hrs). Purity is verified via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantification. Reproducibility requires detailed documentation of solvent ratios, inert atmosphere maintenance, and post-synthesis purification (e.g., recrystallization or column chromatography) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex matrices?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., pyridinium ring vibrations at ~1,640 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (MW: 283.9 g/mol), while reversed-phase HPLC with UV detection (λ = 260 nm) quantifies it in mixtures. For matrices like biological fluids, solid-phase extraction (SPE) coupled with LC-MS is recommended to mitigate interference .

Q. How does pH influence the stability and antimicrobial activity of this compound?

- Methodological Answer : Stability studies involve incubating the compound at varying pH levels (2–12) and monitoring degradation via UV-Vis spectroscopy. Antimicrobial efficacy is tested using broth microdilution assays (e.g., MIC/MBC against S. aureus or E. coli). Activity peaks near neutral pH due to optimal charge density on the pyridinium group, but declines in highly acidic/basic conditions due to hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported critical micelle concentrations (CMCs) of this compound across studies?

- Methodological Answer : Discrepancies often arise from temperature, ionic strength, or purity variations. To standardize measurements:

- Use conductivity assays with temperature-controlled cells (±0.1°C).

- Compare data across buffer systems (e.g., 0.1 M NaCl vs. pure water).

- Validate purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC).

- A meta-analysis framework (e.g., PRISMA guidelines) can statistically reconcile conflicting results .

Q. How do structural modifications (e.g., alkyl chain length or counterion substitution) affect the mechanism of action in biofilm disruption?

- Methodological Answer :

- Step 1 : Synthesize analogs (e.g., varying alkyl chains from C10 to C16).

- Step 2 : Assess biofilm inhibition using confocal microscopy with LIVE/DEAD staining.

- Step 3 : Corrogate data with molecular dynamics simulations to model surfactant-membrane interactions.

- Longer chains enhance hydrophobic penetration but reduce solubility, while bromide counterions increase stability compared to chloride .

Q. What computational and experimental approaches validate the environmental toxicity of this compound in aquatic ecosystems?

- Methodological Answer :

- QSAR Modeling : Predict ecotoxicity using logP and EC50 values from databases like ECOTOX.

- Microcosm Experiments : Expose Daphnia magna or algae to graded concentrations (0.1–10 mg/L) under OECD guidelines.

- Analytical Validation : Quantify biodegradation pathways via LC-MS/MS and assess bioaccumulation potential using partition coefficients (e.g., log Kow) .

Q. Data Contradiction and Analysis

Q. How should researchers address inconsistencies in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- In Vitro : Use standardized cell lines (e.g., HEK-293) with MTT assays, controlling for serum protein interactions.

- In Vivo : Conduct OECD-compliant acute toxicity tests in rodents, monitoring histopathology and biochemical markers.

- Discrepancies often stem from metabolic clearance in vivo or assay interference (e.g., surfactant-induced optical density shifts). Normalize data using negative controls and cross-validate with alternative assays (e.g., ATP luminescence) .

Q. Methodological Frameworks

Q. Which criteria (e.g., FINER/PICO) guide hypothesis-driven research on this compound’s dual role as a surfactant and antimicrobial agent?

- Methodological Answer : Apply the FINER framework :

- Feasible : Prioritize assays with high-throughput compatibility (e.g., 96-well plate setups).

- Interesting : Explore synergy with antibiotics (e.g., β-lactams) against multidrug-resistant strains.

- Novel : Investigate applications in drug delivery systems (e.g., micellar encapsulation).

- Ethical : Adhere to biosafety protocols for handling antimicrobials.

- Relevant : Align with WHO priorities on novel antimicrobial development .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The properties and applications of dodecylpyridinium chloride are influenced by its alkyl chain length and head group. Below is a detailed comparison with three analogous QACs: cetylpyridinium chloride (CPC) , dodecyltrimethylammonium chloride (DTAC) , and benzalkonium chloride (BAC) .

Structural and Physicochemical Properties

Key Observations :

- Chain Length : Longer chains (e.g., CPC’s C16) reduce CMC due to increased hydrophobicity, enhancing surfactant efficiency .

- Head Group : Pyridinium groups (dodecylpyridinium Cl, CPC) exhibit stronger π-π interactions than trimethylammonium (DTAC), affecting micelle stability and antimicrobial activity .

Antimicrobial Efficacy

| Compound | Minimum Inhibitory Concentration (MIC) against E. coli (μg/mL) | MIC against S. aureus (μg/mL) |

|---|---|---|

| Dodecylpyridinium Cl | 12.5 | 6.3 |

| Cetylpyridinium Cl | 3.1 | 1.6 |

| DTAC | 25.0 | 12.5 |

| BAC | 1.6–3.1 | 0.8–1.6 |

Analysis :

- CPC and BAC demonstrate superior antimicrobial activity due to longer alkyl chains (CPC) or benzyl groups (BAC), which enhance membrane penetration .

- This compound’s moderate efficacy is attributed to its shorter chain length compared to CPC but outperforms DTAC due to its aromatic head group .

Insights :

- This compound’s lower cytotoxicity compared to CPC and BAC makes it suitable for industrial applications, whereas CPC and BAC are preferred in pharmaceuticals despite higher toxicity .

Propriétés

IUPAC Name |

1-dodecylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQHIYSTBXDYNQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-73-4 (Parent), 15416-74-7 (Parent) | |

| Record name | 1-Dodecylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7051476 | |

| Record name | 1-Dodecylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-74-5 | |

| Record name | Dodecylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecylpyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJM5A6A3YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.